Acetamide, N-[4-(heptyloxy)phenyl]-
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Overview
Description
Acetamide, N-[4-(heptyloxy)phenyl]-: is an organic compound with the molecular formula C15H23NO2 . It is a derivative of acetamide, where the acetamide group is substituted with a heptyloxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[4-(heptyloxy)phenyl]- typically involves the reaction of 4-(heptyloxy)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-(heptyloxy)aniline+acetic anhydride→Acetamide, N-[4-(heptyloxy)phenyl]-+acetic acid
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Techniques such as recrystallization and chromatography may be employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: Acetamide, N-[4-(heptyloxy)phenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield phenolic compounds, while reduction may produce amines .
Scientific Research Applications
Chemistry: In chemistry, Acetamide, N-[4-(heptyloxy)phenyl]- is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in organic synthesis and can be used to study reaction mechanisms.
Biology: In biological research, this compound may be used to investigate the interactions between small molecules and biological macromolecules. It can also be used in the development of new pharmaceuticals.
Medicine: In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases.
Industry: In the industrial sector, Acetamide, N-[4-(heptyloxy)phenyl]- can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other applications .
Mechanism of Action
The mechanism of action of Acetamide, N-[4-(heptyloxy)phenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Acetamide, N-phenyl-: This compound has a similar structure but lacks the heptyloxy group.
N-(4-(4-acetamido-2-hydroxyphenoxy)phenyl)acetamide: This compound has additional functional groups that confer different chemical properties and applications.
Uniqueness: Acetamide, N-[4-(heptyloxy)phenyl]- is unique due to the presence of the heptyloxy group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
55792-60-4 |
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Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
N-(4-heptoxyphenyl)acetamide |
InChI |
InChI=1S/C15H23NO2/c1-3-4-5-6-7-12-18-15-10-8-14(9-11-15)16-13(2)17/h8-11H,3-7,12H2,1-2H3,(H,16,17) |
InChI Key |
VAGVVTDVWFJIGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)NC(=O)C |
Origin of Product |
United States |
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